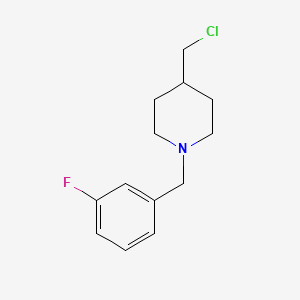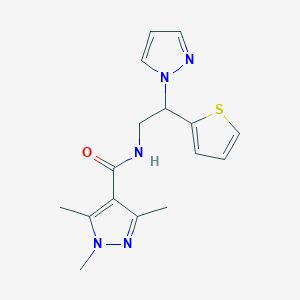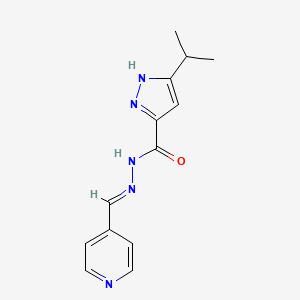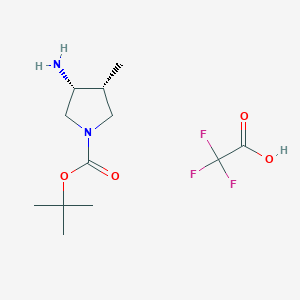![molecular formula C12H20N4O3 B2448546 Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate CAS No. 1114595-95-7](/img/structure/B2448546.png)
Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common component in many pharmaceuticals due to its properties as a versatile secondary amine . The compound also contains a pyrimidine ring, which is a basic aromatic ring present in many biological compounds such as nucleotides .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring and the pyrimidine ring would likely be the key structural components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents present on the piperazine and pyrimidine rings. Some general properties might include a relatively high melting point due to the presence of aromatic rings and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has been evaluated for its antimicrobial and anticancer potential. It has shown promising results in vitro, demonstrating significant antimicrobial activity against Escherichia coli and marked anticancer effects against a colon cancer cell line. The compound's effectiveness in these areas could be pivotal for future pharmaceutical developments (Sharma et al., 2012).
Antitubercular Activity
Research into derivatives of this compound has revealed noteworthy antitubercular properties. Certain synthesized derivatives have exhibited significant in vitro activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis, particularly drug-resistant forms (Venugopala et al., 2016).
Synthesis Techniques and Applications
The synthesis of similar compounds and their derivatives has been extensively studied, leading to novel methods and applications. These studies include the development of new synthetic pathways, which could be beneficial for producing various pharmaceutical agents. The compounds synthesized through these methods have potential applications in diverse fields, including as intermediates in pharmaceutical manufacturing (Sano et al., 1995).
Antioxidant Activity
Some derivatives of this compound have shown promising antioxidant properties. This indicates potential applications in preventing or treating oxidative stress-related diseases, which can be a significant aspect of various chronic conditions (George et al., 2010).
Recyclization Methods
Innovative methods for the synthesis of related compounds have been proposed, involving recyclization techniques. These processes create a cascade reaction, leading to the formation of complex molecules that might have applications in various areas of chemical and pharmaceutical research (Sotnikov et al., 2021).
Biological Activity
Derivatives of this compound have demonstrated diverse biological activities, including antibacterial, antifungal, and antioxidant effects. This highlights the compound's potential as a versatile agent in various medical and pharmaceutical applications (George et al., 2008).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as phenylpiperazines, have been found to target the protein s100b .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other phenylpiperazines, it may interact with its target protein to induce changes in cellular processes .
Pharmacokinetics
Therefore, the impact on bioavailability cannot be accurately determined at this time .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-methylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-15-3-5-16(6-4-15)12-13-8-9(11(18)14-12)7-10(17)19-2/h9H,3-8H2,1-2H3,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWRQYHNNDMSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(4-methylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)



![3-Allyl-5-(4-fluoro-phenyl)-2-mercapto-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2448468.png)

![2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide](/img/structure/B2448471.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3(2H)-one](/img/structure/B2448473.png)


![5-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-B]pyridine](/img/structure/B2448481.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2448482.png)

![4-[[4-(Furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid](/img/structure/B2448485.png)